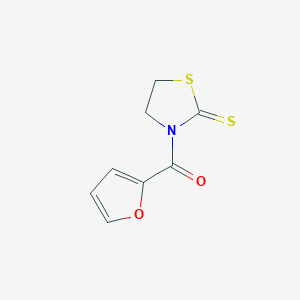

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hypoglycemic Activity and Molecular Docking

- Design and Synthesis for Hypoglycemic Activity : A study focused on the synthesis of 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives to investigate their hypoglycemic activity. These compounds were synthesized via Knoevenagel condensation, and some showed significant in-vivo hypoglycemic activity. Molecular docking analysis revealed that compounds with electron-releasing groups (-OH and –OCH3) displayed significant binding affinity and activity, highlighting their potential as therapeutic agents for diabetes management (Karumanchi Srikanth Kumar et al., 2021).

Structural Analysis and Crystallography

- Crystal Structure Analysis : Another research described the crystal structure of a related compound, demonstrating its planarity and the potential for weak intermolecular hydrogen bonding. Such studies are crucial for understanding the molecular interactions that contribute to the compound's stability and reactivity (H. Fun et al., 2011).

Antitumor Activity

- Synthesis for Antitumor Activity : Derivatives of 3-(Furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been synthesized and evaluated for their antitumor properties. These studies are indicative of the potential of such compounds in developing new anticancer therapies (V. Horishny & V. Matiychuk, 2020).

Chemical and Biological Activities Review

- Overview of Chemical and Biological Activities : Extensive reviews on the chemistry and biological activities of 1,3-thiazolidin-4-ones, including compounds like 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione, highlight their significance in medicinal chemistry. These compounds are key synthons for various biologically active molecules and have been the subject of numerous studies due to their versatile chemical and biological properties (W. Cunico et al., 2008).

Mécanisme D'action

Target of Action

Furan-based compounds have been known to exhibit diverse biological applications . They have been used in the preparation of a wide variety of thiosemicarbazide and triazole derivatives for developing new drug agents .

Mode of Action

It’s known that the compound is synthesized via the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess p2s5 in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Biochemical Pathways

Furan-based compounds have been associated with antiproliferative and antioxidant activities . They have been used in the synthesis of a number of biologically active heterocycles such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, oxazolines, triazines, and oxazines .

Pharmacokinetics

The physicochemical properties, pharmacokinetic properties, and drug-likeness of all synthesized products were calculated using swissadme .

Result of Action

Furan-based compounds have been associated with antiproliferative and antioxidant activities . They have been used in the synthesis of a number of biologically active heterocycles .

Action Environment

It’s known that the compound is synthesized via a series of chemical reactions involving various reagents and conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The nature of these interactions is complex and can involve a variety of biochemical reactions .

Cellular Effects

Furan derivatives have been found to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives have been found to have a variety of effects over time in laboratory settings .

Dosage Effects in Animal Models

Furan derivatives have been found to have a variety of effects at different dosages in animal models .

Metabolic Pathways

Furan derivatives have been found to be involved in a variety of metabolic pathways .

Transport and Distribution

Furan derivatives have been found to be transported and distributed within cells and tissues in a variety of ways .

Subcellular Localization

Furan derivatives have been found to localize to various subcellular compartments and organelles .

Propriétés

IUPAC Name |

furan-2-yl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c10-7(6-2-1-4-11-6)9-3-5-13-8(9)12/h1-2,4H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLQGPTXPHGMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2515677.png)

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)